molecular formula C17H22ClN3O2 B4706785 N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Cat. No.: B4706785
M. Wt: 335.8 g/mol
InChI Key: XDTHAGOHBDLGNB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring and a decahydroquinoxalinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves multiple steps:

    Formation of the Decahydroquinoxalinone Moiety: This step involves the cyclization of a suitable diamine precursor with a diketone under acidic or basic conditions to form the decahydroquinoxalinone ring.

    Introduction of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring can be introduced through a nucleophilic substitution reaction using a suitable chloro-substituted benzene derivative.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chloro-substituted phenyl ring can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: It may be used in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroisoquinolin-2-yl)acetamide: Similar structure but with an isoquinolinone moiety instead of a quinoxalinone moiety.

    N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinolin-2-yl)acetamide: Similar structure but with a quinolinone moiety instead of a quinoxalinone moiety.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is unique due to the presence of both a chloro-substituted phenyl ring and a decahydroquinoxalinone moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-10-11(18)5-4-8-12(10)20-16(22)9-15-17(23)21-14-7-3-2-6-13(14)19-15/h4-5,8,13-15,19H,2-3,6-7,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTHAGOHBDLGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC3CCCCC3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
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N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
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N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
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N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
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N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

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